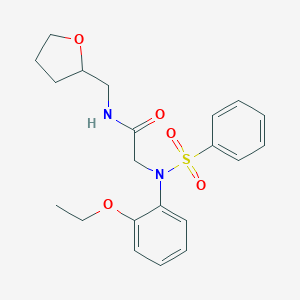![molecular formula C17H17N3O2S B298925 5-[(1-ethyl-1H-indol-3-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298925.png)
5-[(1-ethyl-1H-indol-3-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1-ethyl-1H-indol-3-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as EIDD-2801 and has been found to be effective against a range of viral infections, including influenza and coronaviruses.
Mécanisme D'action
EIDD-2801 works by targeting the viral RNA polymerase, which is responsible for replicating the virus. The compound acts as a nucleoside analog, meaning it mimics the structure of the building blocks of RNA. When the virus attempts to replicate, it incorporates EIDD-2801 into its RNA, which disrupts the replication process and prevents the virus from spreading.
Biochemical and Physiological Effects:
EIDD-2801 has been found to have minimal toxicity in animal studies and is well-tolerated at therapeutic doses. The compound has been shown to have a broad spectrum of antiviral activity and has the potential to be effective against a range of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of EIDD-2801 is its broad spectrum of antiviral activity, which makes it a promising candidate for the development of new antiviral therapies. However, one limitation of the compound is its relatively short half-life, which may limit its effectiveness in some applications.
Orientations Futures
There are several potential future directions for research on EIDD-2801. One area of focus could be the development of new formulations of the compound that increase its stability and half-life. Another area of research could be the identification of new viral targets for EIDD-2801, which could expand its range of antiviral activity. Additionally, further studies are needed to evaluate the safety and efficacy of EIDD-2801 in humans.
Méthodes De Synthèse
The synthesis of EIDD-2801 involves the reaction of 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide with 1H-indole-3-carboxaldehyde and 2-thioxo-4,6-dihydropyrimidine-5,7-dione. The resulting compound is then purified to obtain EIDD-2801.
Applications De Recherche Scientifique
EIDD-2801 has been found to be effective against a range of viral infections, including influenza and coronaviruses. In a recent study, EIDD-2801 was shown to be effective against SARS-CoV-2, the virus responsible for COVID-19. The compound was found to inhibit viral replication and reduce the severity of lung disease in infected animals.
Propriétés
Nom du produit |
5-[(1-ethyl-1H-indol-3-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
|---|---|
Formule moléculaire |
C17H17N3O2S |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
5-[(1-ethylindol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H17N3O2S/c1-4-20-10-11(12-7-5-6-8-14(12)20)9-13-15(21)18(2)17(23)19(3)16(13)22/h5-10H,4H2,1-3H3 |
Clé InChI |
FWHCYZFGEPQBOF-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)N(C3=O)C)C |
SMILES canonique |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)N(C3=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B298842.png)
![N-[2-(2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}hydrazino)-2-oxoethyl]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B298843.png)
![N-(4-fluorophenyl)-N-(2-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B298844.png)
![N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B298845.png)
![4-chloro-3-nitro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B298848.png)
![3-methoxy-N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B298849.png)
![4-[(phenylsulfanyl)methyl]-N'-(2-pyridinylmethylene)benzohydrazide](/img/structure/B298850.png)
![2-[(3-bromobenzyl)sulfanyl]-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]acetohydrazide](/img/structure/B298851.png)

![N-(2-methoxyphenyl)-2-{4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B298853.png)
![2-{2-[(5-{[(4-chlorobenzyl)(phenylsulfonyl)amino]methyl}-2-furyl)methylene]hydrazino}-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B298857.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B298858.png)
![2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B298859.png)
